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Compound of Interest

Compound Name: Atr-IN-15

Cat. No.: B12414063

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and
biological activity of Atr-IN-15, a potent and orally active inhibitor of the Ataxia Telangiectasia and
Rad3-related (ATR) kinase. The information presented herein is intended to support research
and drug development efforts targeting the ATR signaling pathway, a critical regulator of the DNA
damage response (DDR).

Chemical Structure and Identification

Atr-IN-15 is a novel imidazopyrimidine derivative. Its chemical structure, IUPAC name, and
SMILES string are provided below for unambiguous identification and use in computational and
medicinal chemistry applications.

Chemical Structure:

_Atr-IN-15 Chemical Structure

IUPAC Name: 2-((cyclopropyl((6-(1-isopropyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazin-8-
yl)amino)methylene)malononitrile

SMILES String:
C1CC1C(=C(C#N)C#N)N(C2=NN=C3C2=C(C=N3)C4=CC=C(N4)C(C)C)C5=CC=C(C=C5)S(=0)
(=O0)C
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Quantitative Biological Data

Atr-IN-15 has been characterized as a potent inhibitor of ATR kinase and has demonstrated
significant activity against cancer cell lines. The following table summarizes the key quantitative
data available for this compound.[1]

Target/Cell Line Assay Type IC50 (nM)
ATR Kinase Biochemical Assay 8
LoVo (Human Colon Tumor o
Cell Viability Assay 47
Cells)
DNA-PK Biochemical Assay 663
PI3K Biochemical Assay 5131

Signaling Pathway

Atr-IN-15 exerts its biological effects by inhibiting the ATR kinase, a central component of the
DNA damage response pathway. The following diagram illustrates the canonical ATR signaling
pathway, which is activated by single-stranded DNA (ssDNA) that forms at sites of DNA damage
or replication stress.
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Canonical ATR Signaling Pathway

Experimental Protocols
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Detailed experimental protocols are essential for the replication and extension of research
findings. The following sections provide methodologies for the synthesis of Atr-IN-15 and for key

biological assays.

Synthesis of Atr-IN-15

Atr-IN-15 is designated as "compound 1" in patent WO2022002243A1. The synthesis is a multi-
step process involving the formation of the imidazo[1,2-b]pyridazine core followed by subsequent
functionalization. A representative synthetic scheme is depicted below.
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Imidazol[1,2-b]pyridazine Core Synthesis Functionalization
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Synthetic Workflow for Atr-IN-15

Detailed Synthesis Steps (based on analogous imidazopyrimidine syntheses):
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e Step 1 & 2: Formation of the Imidazo[1,2-b]pyridazine Core: This typically involves the
condensation of a substituted aminopyridazine with an a-haloketone. The specific starting
materials for Atr-IN-15 would be a pyridazine derivative and a reagent to introduce the
isopropyl-pyrazolyl moiety.

e Step 3: Introduction of the Amino Group: The core structure is likely halogenated at the 8-
position, followed by a nucleophilic substitution with an appropriate amine to introduce the
cyclopropylamino group.

o Step 4: Methylene-malononitrile Condensation: The final step involves the condensation of the
amino-functionalized intermediate with a malononitrile derivative to yield Atr-IN-15.

Note: The precise reagents, reaction conditions, and purification methods are detailed in patent
W02022002243A1.

Biological Assay Protocols

The following are representative protocols for the types of assays used to characterize Atr-IN-15.

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by
the ATR kinase.

o Reagents and Materials:
o Recombinant human ATR kinase
o ATRIP (ATR-interacting protein)
o Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCI2, 2 mM DTT, 0.01% Tween-20)
o ATP (at a concentration near the Km for ATR)
o Substrate (e.g., a peptide containing a CHK1 phosphorylation motif)
o Atr-IN-15 (or other test compounds) dissolved in DMSO

o Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or a phosphospecific antibody)
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o 384-well plates

e Procedure:

[e]

Prepare a serial dilution of Atr-IN-15 in DMSO.

o Add a small volume of the diluted compound to the wells of a 384-well plate.
o Add the ATR kinase and ATRIP complex to the wells.

o Initiate the kinase reaction by adding the ATP and substrate mixture.

o Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

o Stop the reaction and measure the amount of product formed using the chosen detection
method.

o Calculate the percent inhibition for each concentration of Atr-IN-15 and determine the 1C50
value by fitting the data to a dose-response curve.

This assay determines the effect of a compound on the viability and proliferation of the LoVo
human colon cancer cell line.

o Reagents and Materials:

LoVo cells

[¢]

[¢]

Cell culture medium (e.g., F-12K Medium supplemented with 10% FBS)

[e]

Atr-IN-15 (or other test compounds) dissolved in DMSO

o

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

[¢]

96-well clear-bottom white plates
e Procedure:

o Seed LoVo cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and
allow them to attach overnight.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b12414063?utm_src=pdf-body
https://www.benchchem.com/product/b12414063?utm_src=pdf-body
https://www.benchchem.com/product/b12414063?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12414063?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Treat the cells with a serial dilution of Atr-IN-15.

o Incubate the cells for a specified period (e.g., 72 hours).

o Allow the plate to equilibrate to room temperature.

o Add the cell viability reagent to each well.

o Incubate for a short period to stabilize the luminescent signal.
o Measure the luminescence using a plate reader.

o Calculate the percent viability for each concentration of Atr-IN-15 relative to a vehicle-
treated control and determine the 1C50 value.

These assays are performed similarly to the ATR kinase assay, using the respective recombinant
kinases (DNA-PK and a PI3K isoform) and their specific substrates and optimized buffer
conditions. The same principles of serial dilution of the inhibitor, initiation of the enzymatic
reaction, and detection of product formation apply.

Conclusion

Atr-IN-15 is a potent and selective inhibitor of ATR kinase with demonstrated anti-proliferative
activity in a human colon cancer cell line. Its imidazopyrimidine scaffold represents a promising
starting point for the development of novel therapeutics targeting the DNA damage response
pathway. The data and protocols presented in this guide provide a foundation for further
investigation and development of Atr-IN-15 and related compounds. Researchers are
encouraged to consult the primary literature, including patent W02022002243A1, for more
detailed information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as
Inhibitors of p38 MAP Kinase - PMC [pmc.nchi.nlm.nih.gov]

 To cite this document: BenchChem. [An In-Depth Technical Guide to the ATR Inhibitor Atr-IN-
15]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12414063#understanding-the-chemical-structure-of-
atr-in-15]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate
protocols, we make no warranties, express or implied, regarding the fitness of this product for
every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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